Comprehensive Technical Guide: Synthesis of cis-2-Aminocyclobutane-1-carboxylic Acid (ACBC)
Comprehensive Technical Guide: Synthesis of cis-2-Aminocyclobutane-1-carboxylic Acid (ACBC)
Part 1: Executive Summary & Strategic Analysis
cis-2-Aminocyclobutane-1-carboxylic acid (ACBC) is a conformationally restricted analogue of
Synthesizing ACBC presents two primary challenges:
-
Thermodynamic Instability: The cis-isomer is often less stable than the trans-isomer due to steric repulsion between the vicinal substituents.
-
Stereochemical Integrity: Maintaining the cis-configuration during the transformation of a carboxylic acid derivative to an amine requires methods that proceed with strict retention of stereochemistry.[1]
This guide details two distinct synthetic pathways: a Scalable Chemical Route (via Curtius Rearrangement) suitable for multigram production, and a Stereoselective Photochemical Route for accessing specific enantiomers.
Retrosynthetic Logic
The synthesis is best approached by disconnecting the C–N bond. The most reliable method to introduce the amine with retention of configuration is the rearrangement of a carboxylic acid derivative.
Figure 1: Retrosynthetic analysis relying on the Curtius rearrangement to preserve cis-geometry.
Part 2: Detailed Synthetic Protocols
Method A: The Curtius Rearrangement Route (Scalable)
This method is preferred for generating racemic cis-ACBC or for large-scale preparation where photochemical equipment is unavailable. It utilizes cis-cyclobutane-1,2-dicarboxylic anhydride as the pivotal intermediate.
Phase 1: Preparation of the Mono-Ester
Objective: Desymmetrize the anhydride to provide a handle for the amine (via the free acid) while protecting the carboxylate (as the ester).
Reagents:
-
cis-Cyclobutane-1,2-dicarboxylic anhydride (1.0 eq)
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Benzyl alcohol (1.05 eq) [Preferred for easy hydrogenolytic removal later]
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DMAP (0.1 eq), TEA (1.2 eq)
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Solvent: THF or Toluene
Protocol:
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Dissolve cis-cyclobutane-1,2-dicarboxylic anhydride (10.0 g, 79.3 mmol) in dry THF (100 mL) under nitrogen.
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Add benzyl alcohol (8.6 mL, 83.3 mmol) and triethylamine (13.2 mL, 95.2 mmol).
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Cool to 0°C and add DMAP (970 mg, 7.9 mmol).
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Stir at room temperature for 12 hours. Monitor by TLC (disappearance of anhydride).
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Concentrate in vacuo. Redissolve in EtOAc and wash with 1M HCl (2x) to remove amines.
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Dry over Na₂SO₄ and concentrate to yield the crude mono-benzyl ester.
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Note: This product is a racemic mixture of (1R,2S) and (1S,2R) mono-esters.
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Phase 2: Curtius Rearrangement (The Critical Step)
Objective: Convert the free carboxylic acid to an amine with retention of configuration .[1][2]
Safety Warning: Azides are potential explosion hazards. DPPA (Diphenylphosphoryl azide) is safer than sodium azide/acid chloride routes but should still be handled behind a blast shield.
Reagents:
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Mono-benzyl ester (from Phase 1)
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Diphenylphosphoryl azide (DPPA) (1.1 eq)
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Triethylamine (1.2 eq)
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tert-Butanol (excess, as solvent/reactant)
Protocol:
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Dissolve the mono-benzyl ester (10.0 g, ~42 mmol) in dry toluene (100 mL).
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Add triethylamine (7.0 mL, 50 mmol) and DPPA (10.0 mL, 46 mmol).
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Stir at room temperature for 1 hour to form the acyl azide in situ.
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Rearrangement: Heat the mixture to 80°C. Evolution of N₂ gas will be observed. Maintain temperature for 2–3 hours until gas evolution ceases (formation of isocyanate).
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Trapping: Add tert-butanol (20 mL) and reflux for 12 hours. This converts the isocyanate into the N-Boc protected amine.
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Alternative: For the free amine, add water/HCl, but Boc-protection allows for easier purification.
-
-
Cool, dilute with EtOAc, and wash with saturated NaHCO₃ and brine.
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Purify by column chromatography (Hexane/EtOAc) to isolate cis-2-(Boc-amino)cyclobutane-1-carboxylic acid benzyl ester.
Phase 3: Global Deprotection
Objective: Remove the Boc and Benzyl groups to yield the free amino acid.
Protocol:
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Dissolve the protected intermediate in MeOH.
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Add Pd/C (10% wt) and stir under H₂ atmosphere (balloon) for 4–6 hours (removes Benzyl ester).
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Filter through Celite.
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Treat the residue with 4M HCl in dioxane for 2 hours (removes Boc).
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Concentrate and recrystallize from EtOH/Ether to yield cis-ACBC hydrochloride.
Method B: Photochemical [2+2] Cycloaddition (Enantioselective)
For applications requiring high enantiopurity (e.g., peptide drugs), this route is superior as it builds the chirality during the ring formation.
Mechanism: The reaction involves the [2+2] cycloaddition of ethylene to a chiral enamide or uracil derivative. The chiral auxiliary on the nitrogen directs the facial selectivity of the incoming ethylene.
Figure 2: Photochemical pathway utilizing chiral auxiliaries for stereocontrol.
Key Reference Protocol (Adapted from Aitken et al.):
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Substrate: Use a chiral 2-substituted uracil or an enamide derived from (S)-phenylglycinol.
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Irradiation: Saturate a solution of the substrate in acetone with ethylene gas. Irradiate with a high-pressure mercury lamp (Pyrex filter) at -20°C.
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Workup: The resulting cyclobutane-fused derivative is hydrolyzed (e.g., LiOH/H₂O) to open the ring and cleave the auxiliary, yielding the amino acid with >95% ee.
Part 3: Characterization and Quality Control
Trust in the synthesis is established via rigorous characterization. The cis vs. trans distinction is most easily observed via NMR coupling constants (
Analytical Data Table
| Property | cis-ACBC (HCl salt) | trans-ACBC (HCl salt) | Diagnostic Note |
| Melting Point | 226–230°C (dec) | 270–275°C (dec) | cis melts lower than trans. |
| ¹H NMR (Methine) | cis protons are often deshielded.[3] | ||
| Coupling ( | 8–10 Hz | 4–6 Hz | cis coupling is larger in planar rings, but ring puckering can complicate this. NOE is the gold standard. |
| Solubility | Water, MeOH | Water | cis isomer is generally more soluble in polar organics. |
NOE Validation (Self-Validating Step)
To confirm the cis-geometry:
-
Perform a 1D NOE difference experiment irradiating the
-proton to the carboxylate. -
Expectation: Strong enhancement of the
-proton to the amine indicates they are on the same face (cis). Absence of enhancement suggests trans.
Part 4: Resolution Strategies
If Method A (Racemic) is used, resolution is required for biological studies.
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Enzymatic Resolution:
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Enzyme: Candida antarctica Lipase B (CALB).[4]
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Substrate: Racemic ethyl ester of ACBC.
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Process: CALB selectively hydrolyzes the (1S,2R)-ester (or opposite, depending on conditions) to the free acid, leaving the other enantiomer as the ester.
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Separation: Acid-base extraction separates the hydrolyzed acid from the unreacted ester.
-
-
Chemical Resolution:
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Form diastereomeric salts using (R)-phenylethylamine .
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Recrystallize from EtOH/Water. The diastereomeric salt of the cis-acid will crystallize preferentially.
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References
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Gauzy, C., Pereira, E., Faure, S., & Aitken, D. J. (2004). "A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid." Tetrahedron Letters, 45(38), 7095-7097. Link
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Izquierdo, S., Ruá, F., Sbai, A., Parella, T., Álvarez-Larena, A., Branchadell, V., & Ortuño, R. M. (2005). "(+)- and (-)
-Peptides: Stereoselective Synthesis and a Structural Study." The Journal of Organic Chemistry, 70(20), 7963–7971. Link -
Wessig, P. (2006). "Photochemical Synthesis of Non-Natural Amino Acids." Synlett, 2006(10), 1469-1480. Link
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Kovalenko, V., et al. (2024).[4] "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry." The Journal of Organic Chemistry, 89. (Cited for analogous resolution methods). Link
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Greene, J. L. (1966). "Method of preparing cis-cyclobutane-1,2-dicarboxylic acid." U.S. Patent 3,290,365. Link
